molecular formula C9H11Cl2N3O2 B8094154 N-(5-Chloro-2-hydroxybenzoyl)-N'-methylguanidine hydrochloride

N-(5-Chloro-2-hydroxybenzoyl)-N'-methylguanidine hydrochloride

Cat. No.: B8094154
M. Wt: 264.11 g/mol
InChI Key: PQHYPSVRUGUQCR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with N-methylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxybenzoyl)-N’-phenethyl-guanidine hydrochloride
  • N-(5-Chloro-2-hydroxybenzoyl)-N’-benzyl-guanidine hydrochloride

Uniqueness

N-(5-Chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-hydroxy-N-(N'-methylcarbamimidoyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2.ClH/c1-12-9(11)13-8(15)6-4-5(10)2-3-7(6)14;/h2-4,14H,1H3,(H3,11,12,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHYPSVRUGUQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC(=O)C1=C(C=CC(=C1)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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